molecular formula C13H26N4 B15048292 [2-(diethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[2-(diethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B15048292
M. Wt: 238.37 g/mol
InChI Key: IAKOWAPDBLRROP-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a diethylamino group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the alkylation of 1-(propan-2-yl)-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the diethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the pyrazolylmethyl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

The uniqueness of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and pyrazolylmethyl groups allows for versatile interactions and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H26N4

Molecular Weight

238.37 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C13H26N4/c1-5-16(6-2)8-7-14-9-13-10-15-17(11-13)12(3)4/h10-12,14H,5-9H2,1-4H3

InChI Key

IAKOWAPDBLRROP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1)C(C)C

Origin of Product

United States

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